6-methoxy-N-nonyl-tetralin-2-amine

Description

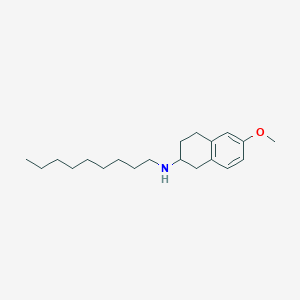

6-Methoxy-N-nonyl-tetralin-2-amine is a synthetic organic compound featuring a tetralin (1,2,3,4-tetrahydronaphthalene) core structure. The molecule is substituted with a methoxy group at the 6-position and a nonyl chain (C₉H₁₉) attached to the amine group at the 2-position. This structural configuration confers unique physicochemical properties, such as increased lipophilicity due to the long aliphatic nonyl chain, which may enhance membrane permeability compared to shorter-chain analogs .

Properties

Molecular Formula |

C20H33NO |

|---|---|

Molecular Weight |

303.5 g/mol |

IUPAC Name |

6-methoxy-N-nonyl-1,2,3,4-tetrahydronaphthalen-2-amine |

InChI |

InChI=1S/C20H33NO/c1-3-4-5-6-7-8-9-14-21-19-12-10-18-16-20(22-2)13-11-17(18)15-19/h11,13,16,19,21H,3-10,12,14-15H2,1-2H3 |

InChI Key |

IYKRPQIESRFGSF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCNC1CCC2=C(C1)C=CC(=C2)OC |

Synonyms |

2-amino-nonyl-6-methoxyl-tetralin muriate |

Origin of Product |

United States |

Comparison with Similar Compounds

6-Methoxy-2-aminotetralin Hydrochloride

- Structure: Features a protonated primary amine (NH₃⁺Cl⁻) at the 2-position instead of the nonyl group.

- Molecular Formula: C₁₁H₁₆ClNO.

- Properties: Lower molecular weight (213.7 g/mol) and higher polarity due to the absence of the nonyl chain.

N-Benzyl-1-methoxy-tetralin-2-amine

- Structure: Benzyl group (aromatic substituent) replaces the nonyl chain.

- Molecular Formula: Estimated C₁₈H₂₁NO (MW ≈ 267.4 g/mol).

- However, the nonyl chain’s hydrophobicity could improve lipid bilayer penetration .

Core Structure Modifications

2-(6-Methoxy-1H-indol-3-yl)-N-methylethan-1-amine

- Structure : Indole core replaces tetralin, with a methoxy group at position 6 and a methyl-substituted amine.

- Molecular Formula : C₁₂H₁₆N₂O (MW = 204.27 g/mol).

- Comparison: The indole core’s heteroaromatic system may confer distinct electronic properties and metabolic stability compared to the tetralin system.

Functional Group Analogues

4-Ethyl-6-methoxy-N-methyl-1,3,5-triazin-2-amine

- Structure : Triazine core with methoxy and ethyl groups; methylamine substituent.

- Molecular Formula : C₇H₁₂N₄O (MW = 168.2 g/mol).

- Comparison: The triazine ring’s electron-deficient nature contrasts with the tetralin’s aromatic system, affecting reactivity and solubility. The shorter methyl chain may limit lipid solubility compared to the nonyl group .

Data Table: Comparative Analysis

Research Findings and Implications

- However, excessive hydrophobicity may reduce aqueous solubility, a trade-off observed in similar amine derivatives .

- Synthetic Challenges: Long aliphatic chains (e.g., nonyl) can complicate purification and stability, as seen in related compounds requiring low-temperature storage .

- Biological Activity : While direct studies are absent, indole and triazine analogs demonstrate receptor-binding or enzyme-inhibition activities, suggesting tetralin derivatives could be explored for analogous applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.